molecular formula C8H11NO3 B6191678 tert-butyl 1,3-oxazole-5-carboxylate CAS No. 2616883-64-6

tert-butyl 1,3-oxazole-5-carboxylate

Cat. No.: B6191678
CAS No.: 2616883-64-6
M. Wt: 169.2
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Description

tert-Butyl 1,3-oxazole-5-carboxylate is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a tert-butyl ester group at the 5-position. The oxazole core is a versatile scaffold in medicinal chemistry and materials science due to its aromatic stability and ability to participate in hydrogen bonding and π-stacking interactions.

Properties

CAS No.

2616883-64-6

Molecular Formula

C8H11NO3

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl acetoacetate with an amine and an oxidizing agent to form the oxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid, while reduction could produce 1,3-oxazolidine derivatives.

Scientific Research Applications

Tert-butyl 1,3-oxazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-Bromo-4-(Difluoromethyl)-1,3-Oxazole-5-Carboxylate

Structural Differences :

  • Core : Shares the 1,3-oxazole ring but has ethyl ester substitution at position 4.
  • Substituents : Bromo (Br) and difluoromethyl (CF₂H) groups at positions 2 and 4, respectively.

Physical and Chemical Properties :

  • Molecular Weight : 298.05 g/mol (vs. ~169.18 g/mol for tert-butyl 1,3-oxazole-5-carboxylate).
  • Reactivity : The bromo substituent facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it valuable for introducing functional groups. The difluoromethyl group enhances electronegativity and metabolic resistance.

Ethyl 5-((tert-Butoxycarbonylamino)Methyl)-1,2,4-Oxadiazole-3-Carboxylate

Structural Differences :

  • Core : 1,2,4-Oxadiazole ring (vs. 1,3-oxazole), differing in nitrogen and oxygen positions.
  • Substituents: Ethyl ester at position 3, tert-butoxycarbonylamino (Boc) methyl group at position 5.

Physical and Chemical Properties :

  • Molecular Weight : 271.27 g/mol.
  • Stability : The Boc group offers protection for amines, enhancing stability during synthesis.

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate

Structural Differences :

  • Core : Pyrrolidine ring (saturated five-membered ring with one nitrogen) instead of oxazole.
  • Substituents : Hydroxymethyl and 4-methoxyphenyl groups, with a tert-butyl ester.

Physical and Chemical Properties :

  • Molecular Weight : 307.4 g/mol.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Hazards Primary Applications
This compound C₈H₁₁NO₃ 169.18* N/A Oxazole core, tert-butyl ester Unknown Drug intermediates
Ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate C₈H₇BrF₂NO₃ 298.05 N/A Bromo, difluoromethyl substituents Not specified Cross-coupling reactions
Ethyl 5-((tert-Boc-amino)methyl)-1,2,4-oxadiazole-3-carboxylate C₁₁H₁₇N₃O₅ 271.27 164029-34-9 Oxadiazole core, Boc-protected amine OSHA hazardous Peptide mimetics
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 1186654-76-1 Pyrrolidine core, methoxyphenyl group None reported Neuroscience research

Key Research Findings and Trends

  • Heterocycle Impact : Oxazole and oxadiazole cores differ in electronic properties, affecting reactivity and binding affinity. Oxadiazoles are more electron-deficient, favoring interactions with electrophilic targets .
  • Substituent Effects : Halogenation (e.g., bromo) increases reactivity but introduces safety concerns, while tert-butyl esters enhance stability and lipophilicity .
  • Safety Profiles : Compounds with saturated rings (e.g., pyrrolidine) or protected amines (e.g., Boc) exhibit lower hazards compared to halogenated derivatives .

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